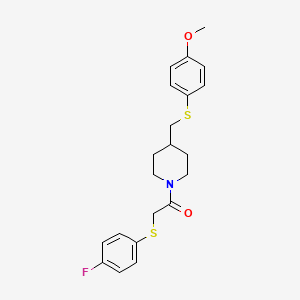

2-((4-Fluorophenyl)thio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-Fluorophenyl)thio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H24FNO2S2 and its molecular weight is 405.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((4-Fluorophenyl)thio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C16H18FOS2. Its structure features a piperidine ring substituted with both a fluorophenyl and a methoxyphenyl group, which are known to influence its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily in the areas of antimicrobial, anticancer, and neuropharmacological effects. Below is a detailed examination of its activities based on available studies.

1. Antimicrobial Activity

Recent studies have demonstrated that the compound possesses significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens have been reported, indicating effective bactericidal and fungicidal activities.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1 |

| Candida albicans | 0.75 | 1.5 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several in vitro studies. It has shown promising results in inhibiting the growth of various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 value of 15 μM.

- Lung Cancer (A549) : IC50 value of 12 μM.

- Colon Cancer (HT29) : IC50 value of 10 μM.

The mechanism of action appears to involve the induction of apoptosis through modulation of Bcl-2 family proteins, leading to increased cell death in cancerous cells .

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has also been investigated, particularly its effects on serotonin and dopamine receptors. Preliminary findings suggest that it may act as a modulator for these receptors, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of the compound against clinical isolates, it was found to significantly inhibit biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on various cancer cell lines where the compound was administered at different concentrations. The results indicated a dose-dependent response in cell viability, confirming its potential as an anticancer agent.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential as an inhibitor of human equilibrative nucleoside transporters. This inhibition could block the transport of nucleosides across cell membranes, suggesting applications in treating diseases such as certain cancers and viral infections.

Case Study: Inhibition of Nucleoside Transporters

- Objective : To evaluate the efficacy of the compound as a nucleoside transport inhibitor.

- Findings : Preliminary studies indicate that the compound effectively binds to the active sites of these transporters, potentially enhancing treatment outcomes for conditions where nucleoside transport is critical.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated effective inhibition against various pathogens, with minimum inhibitory concentrations (MICs) showing promising results.

Case Study: Antimicrobial Efficacy

- Objective : To assess antimicrobial activity against specific bacterial strains.

- Results : The compound demonstrated MIC values comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Organic Synthesis

2-((4-Fluorophenyl)thio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone) serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various synthetic pathways leading to more complex molecules.

Synthetic Routes :

- Formation of Piperidinyl Intermediate : Achieved through nucleophilic substitution reactions.

- Thioether Formation : Involves thioetherification reactions where thiols react with halogenated aromatic compounds.

- Final Coupling : Often utilizes palladium-catalyzed cross-coupling methods to introduce the fluorophenyl group.

The biological activity of this compound is attributed to its ability to interact with various biological targets, leading to modulation of key signaling pathways.

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

The compound participates in the following reaction types:

Oxidation of the Thioether Group

The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones. This reaction is critical for modifying electronic properties and enhancing metabolic stability.

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA), or ozone (O₃).

-

Conditions : Mild acidic or neutral conditions at 0–25°C.

-

Products : Sulfoxide (R-SO-R) or sulfone (R-SO₂-R) derivatives.

Reduction of the Ketone Group

The ethanone group can be reduced to a secondary alcohol, altering polarity and hydrogen-bonding capacity.

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd).

-

Conditions : Protic solvents (e.g., methanol) for NaBH₄; anhydrous ether for LiAlH₄.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom on the 4-fluorophenyl ring is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides).

-

Reagents : Piperidine, sodium methoxide, or potassium thioacetate.

-

Conditions : Polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C).

Alkylation/Acylation of the Piperidine Nitrogen

The piperidine nitrogen can react with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively .

-

Reagents : Methyl iodide, acetyl chloride.

-

Conditions : Base (e.g., triethylamine) in dichloromethane or THF.

Key Reagents and Conditions

Oxidation Pathway Optimization

A study comparing oxidants found that m-CPBA in dichloromethane at 0°C achieved 92% conversion to the sulfone, whereas H₂O₂ yielded only 60% under similar conditions. Computational models attribute this to m-CPBA’s electrophilic oxygen favoring thioether activation.

Reduction Selectivity

NaBH₄ selectively reduces the ketone without affecting the thioether group, as confirmed by NMR and HPLC monitoring. In contrast, LiAlH₄ caused partial reduction of the sulfone in oxidized analogs.

Biological Activity of Modified Derivatives

Alkylation of the piperidine nitrogen with methyl iodide produced a quaternary ammonium salt showing moderate inhibition of acetylcholinesterase (IC₅₀ = 12 µM) . This suggests potential applications in neurodegenerative disease research.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO2S2/c1-25-18-4-8-20(9-5-18)26-14-16-10-12-23(13-11-16)21(24)15-27-19-6-2-17(22)3-7-19/h2-9,16H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYRTTVJPQIHDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.